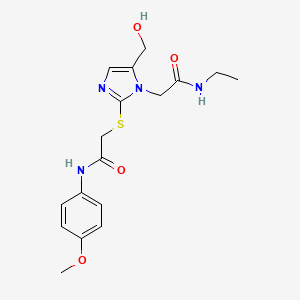
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide" is a chlorinated nitrophenyl acetamide with potential bioactivity. It is structurally related to various N-(2-hydroxyphenyl)acetamides and their derivatives, which have been studied for their phytotoxic metabolites and potential applications in material science and organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through the reaction of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high purity products . Similarly, the synthesis of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" involved specific reagents and conditions, characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" was elucidated using NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis. The crystal structure revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . The conformation of the N-H bond in "2-Chloro-N-(3-methylphenyl)acetamide" was found to be syn to the meta-methyl group, which is a structural insight that could be relevant to the conformational preferences of similar compounds .
Chemical Reactions Analysis
The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which are structurally related to the compound of interest, undergo various chemical reactions with microorganisms and plants, leading to the formation of glucoside derivatives and sulfates as detoxification products . These reactions are indicative of the reactivity of such compounds in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, "2-Chloro-N-(2,4-dinitrophenyl) acetamide" exhibited solvatochromic effects, which are changes in color with the polarity of the solvent, suggesting sensitivity to the solvent environment . The optical properties and solvatochromism are important for understanding the behavior of these compounds in different media.
Applications De Recherche Scientifique
1. Antimalarial Activity
The compound 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide has been studied for its antimalarial activity. A series of derivatives of this compound showed high activity against Plasmodium berghei infections in mice and demonstrated promising pharmacokinetic properties for protection against infection, which encourages further clinical trials (Werbel et al., 1986).
2. Polymer Synthesis
In polymer chemistry, derivatives of this compound were used to synthesize new AB-type monomers for polybenzimidazoles. This demonstrates the compound's utility in the development of novel polymeric materials (Begunov & Valyaeva, 2015).
3. Hydrogen Bond Studies
Research on this compound includes studies of hydrogen bond properties in acetamide derivatives. Such studies are crucial for understanding the behavior of peptide groups in different structural contexts (Mirzaei et al., 2010).
4. Microbial Interaction Studies
This compound is involved in studies of microbial interactions, such as its transformation by various microorganisms. This research is significant for understanding the environmental fate and biological impact of such compounds (Girel et al., 2022).
5. Development of Analytical Methods
This compound is also relevant in the development of analytical methods, such as the simultaneous determination of multiple compounds in pharmaceutical formulations (Sane & Gadgil, 2002).
6. Optical Properties Research
The compound's derivatives have been studied for their optical properties, which is important for the development of new materials with potential applications in sensors and indicators (Wannalerse et al., 2022).
7. Potential in Anticancer Research
Studies have also explored the potential anticancer, anti-inflammatory, and analgesic activities of derivatives of this compound, contributing to the search for new therapeutic agents (Rani et al., 2014).
8. Environmental Studies
Environmental research includes the study of the photocatalytic degradation of pollutants in water, where derivatives of this compound serve as important reference substances (Pignatello & Sun, 1995).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds can interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .
Action Environment
Environmental conditions can significantly impact the activity and stability of similar compounds .
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12/h1-3,12H,4H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUBPEXMKBOPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

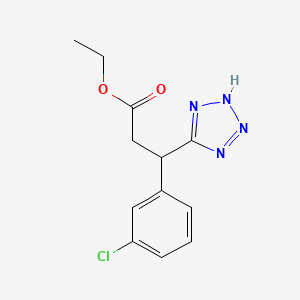



![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)

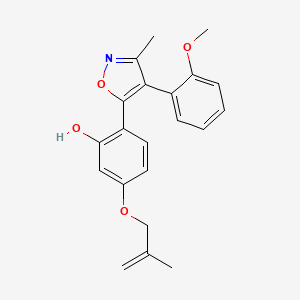
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)
![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

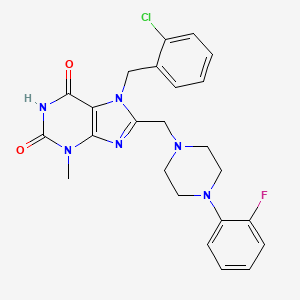
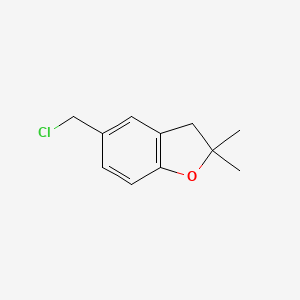
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
